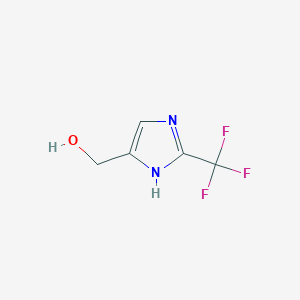
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” is a compound with the chemical formula C4H3F3N2O. It contains a trifluoromethyl group (-CF3) attached to an imidazole ring. Imidazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances the compound’s pharmacological properties and stability .
Preparation Methods
Synthesis:: The synthetic route for “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” involves introducing the trifluoromethyl group onto the imidazole ring. Specific methods include nucleophilic substitution, radical trifluoromethylation, or transition metal-catalyzed reactions . For example, the Swarts reaction can convert trifluoromethyl ethers into trifluoromethyl compounds .
Industrial Production:: Industrial-scale production typically involves efficient and scalable synthetic methods. Detailed industrial processes for this specific compound are not widely documented, but research continues to optimize its synthesis.
Chemical Reactions Analysis
Reactivity:: “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry::
- As a building block: Researchers use this compound to synthesize more complex molecules due to its unique trifluoromethyl group.
- Medicinal chemistry: It serves as a precursor for drug development.
- Potential drug candidates: The trifluoromethyl group enhances pharmacokinetics and bioavailability.
- Antimicrobial agents: Researchers explore its activity against bacteria and fungi.
- Agrochemicals: The compound’s stability and reactivity make it valuable for pesticide development.
Mechanism of Action
The exact mechanism of action for “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” is not fully understood. Some studies suggest it targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects .
Comparison with Similar Compounds
“(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” shares similarities with other trifluoromethyl-containing compounds, such as efavirenz (an HIV reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug) . its uniqueness lies in its specific imidazole structure.
Properties
Molecular Formula |
C5H5F3N2O |
|---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-9-1-3(2-11)10-4/h1,11H,2H2,(H,9,10) |
InChI Key |
SQTNWNVQTBVLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















